molecular formula C12H16N4O3S B3012943 Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 891133-58-7

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

Cat. No. B3012943
CAS RN: 891133-58-7
M. Wt: 296.35
InChI Key: KUVPDDAJDXDREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

The indole derivatives, which include the core structure of the compound , have been studied for their potential in treating cancer. The indole moiety is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. These compounds show various biologically vital properties, including the treatment of cancer cells .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. The compound’s structural similarity to indole suggests potential applications in developing new antimicrobial agents. This could be particularly useful in the fight against drug-resistant strains of bacteria .

Antiviral Agents

Research has indicated that certain indole derivatives can act as potent antiviral agents. Given the structural relevance, “Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate” may be explored for its efficacy against various RNA and DNA viruses .

Anti-Inflammatory and Analgesic Applications

Some indole derivatives have shown anti-inflammatory and analgesic activities. The compound could be investigated for its potential to reduce inflammation and pain, offering an alternative to traditional medications with lower ulcerogenic indices .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants. The compound may have applications in regulating plant growth, which could be beneficial for agricultural practices .

Synthesis of Alkaloids

Indoles are prevalent moieties in selected alkaloids. The compound could be used in the synthesis of novel alkaloids, which have a variety of pharmacological effects and are important in the development of new medications .

properties

IUPAC Name

methyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-5-8(10(18)19-4)20-12-15-14-11-13-9(17)6(2)7(3)16(11)12/h8H,5H2,1-4H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPDDAJDXDREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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